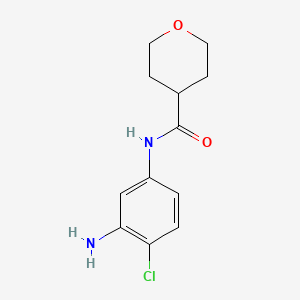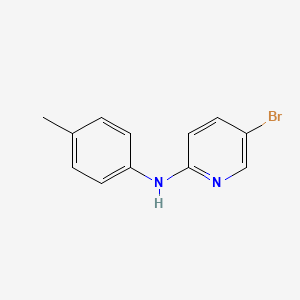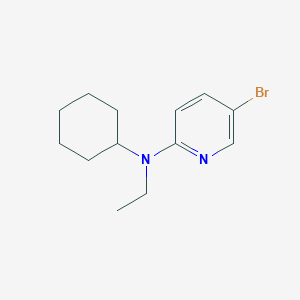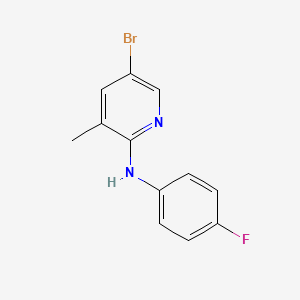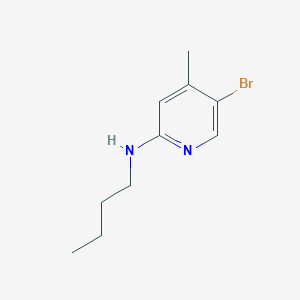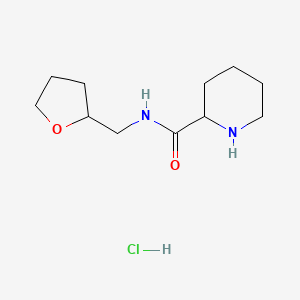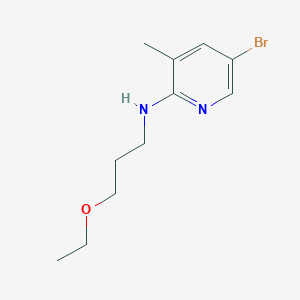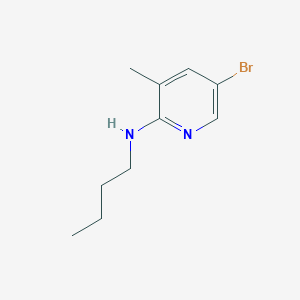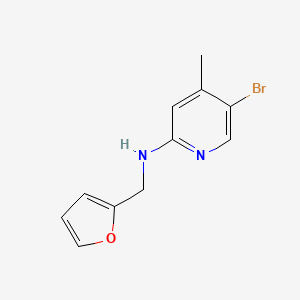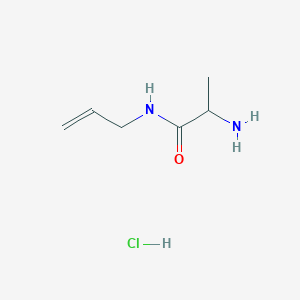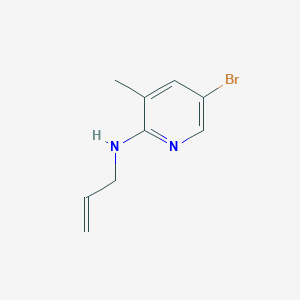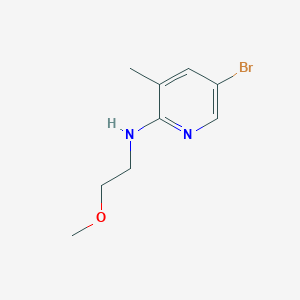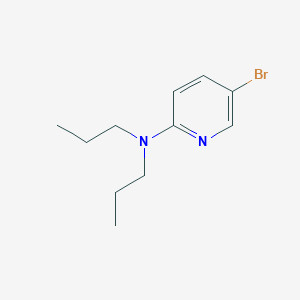![molecular formula C14H30Cl2N2 B1424169 N-Methyl-N-[2-(3-piperidinyl)ethyl]-cyclohexanamine dihydrochloride CAS No. 1219960-95-8](/img/structure/B1424169.png)
N-Methyl-N-[2-(3-piperidinyl)ethyl]-cyclohexanamine dihydrochloride
説明
N-Methyl-N-[2-(3-piperidinyl)ethyl]-cyclohexanamine dihydrochloride, also known as MePEPC, is a cyclic amine compound that has been studied for its potential applications in scientific research. MePEPC is a derivative of the cyclohexanamine class of compounds and is synthesized by the reaction of N-methylpiperidine and cyclohexanone. It has been used in a variety of scientific research applications, including drug delivery and drug metabolism studies.
科学的研究の応用
Postoperative Pain Management
"N-Methyl-N-[2-(3-piperidinyl)ethyl]-cyclohexanamine dihydrochloride" has been studied for its efficacy in managing acute postoperative pain. Research highlights its role as an NMDA receptor antagonist, contributing to its analgesic properties. Studies suggest that low-dose administration may enhance postoperative pain management and reduce opioid-related adverse effects, indicating its potential as an adjunct to opioids and local anesthetics for improving pain outcomes (Schmid, Sandler, & Katz, 1999).
Neurotoxic Interactions
In the context of occupational health, the neurotoxic interactions of various industrially used ketones, including "N-Methyl-N-[2-(3-piperidinyl)ethyl]-cyclohexanamine dihydrochloride," have been explored. These studies provide insights into the potential neurotoxic potentiation effects when combined with other solvents, underscoring the importance of understanding mixed exposure scenarios in industrial settings (Noraberg & Arlien‐Søborg, 2000).
Substance Use Disorders
The compound's utility in neuropsychiatric diseases, particularly in the context of substance use disorders, has been systematically reviewed. The research evaluates its therapeutic potential across various psychiatric and neurological conditions due to its central active mechanism as a partial NMDA-agonist. This includes potential efficacy in disorders such as major depression, anxiety disorders, and addiction, highlighting its safety in low-dose therapy but also pointing to the need for further research to explore its full potential and address limitations (Schade & Paulus, 2015).
Environmental and Occupational Health
Studies have also examined the impact of environmental and occupational exposure to substances, including ketones similar to "N-Methyl-N-[2-(3-piperidinyl)ethyl]-cyclohexanamine dihydrochloride," on human health. This includes exploring biomarkers and matrices for monitoring exposure levels, which can inform safety guidelines and regulatory policies to protect workers and the general population (Scholten et al., 2020).
特性
IUPAC Name |
N-methyl-N-(2-piperidin-3-ylethyl)cyclohexanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2.2ClH/c1-16(14-7-3-2-4-8-14)11-9-13-6-5-10-15-12-13;;/h13-15H,2-12H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKYQTFDOOFBZEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1CCCNC1)C2CCCCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-N-[2-(3-piperidinyl)ethyl]-cyclohexanamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



